Benzyl 2-cyclobutoxyacetate
Overview
Description
Benzyl 2-cyclobutoxyacetate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol It is characterized by the presence of a benzyl group attached to a 2-cyclobutoxyacetate moiety
Mechanism of Action
Mode of Action
The mode of action would also depend on the specific target and the biological system. Compounds like Benzyl 2-cyclobutoxyacetate could potentially undergo various chemical reactions, such as nucleophilic substitution or oxidation .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. In general, compounds can affect a variety of biochemical pathways, including those involved in metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-cyclobutoxyacetate can be synthesized through the esterification of 2-cyclobutoxyacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-cyclobutoxyacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Benzyl 2-cyclobutoxyacetic acid.
Reduction: Benzyl 2-cyclobutoxyethanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-cyclobutoxyacetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Comparison with Similar Compounds
- Benzyl acetate
- Benzyl butyrate
- Benzyl propionate
Comparison: Benzyl 2-cyclobutoxyacetate is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties compared to other benzyl estersUnlike benzyl acetate or benzyl butyrate, this compound offers a more rigid and sterically hindered framework, making it suitable for specific synthetic and industrial applications.
Properties
IUPAC Name |
benzyl 2-cyclobutyloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(10-15-12-7-4-8-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYWMBMETZVYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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